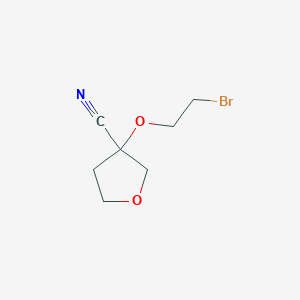
N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a chemical compound that has been extensively studied in scientific research. It is a member of the piperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is not fully understood. However, it has been shown to act as an inhibitor of various ion channels, including the voltage-gated sodium channel and the transient receptor potential channel. It has also been shown to have an effect on the activity of enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an analgesic effect, as well as anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the central nervous system, including the ability to modulate pain perception and to act as a neuroprotectant.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It also has a well-defined mechanism of action and has been extensively studied in scientific research. However, it also has some limitations, including its potential toxicity and the need for further study to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide. One potential direction is the development of new drugs based on its structure and mechanism of action. Another potential direction is the further study of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity in humans.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves several steps. The first step involves the reaction of 5-chloro-2-nitrobenzoic acid with p-toluidine to form N-(5-chloro-2-nitrobenzoyl)-p-toluidine. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has been extensively studied in scientific research. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a pesticide and as a tool for studying the function of ion channels.
Propriétés
IUPAC Name |
N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-14-5-8-16(9-6-14)23(20(26)22-11-3-2-4-12-22)19(25)17-13-15(21)7-10-18(17)24(27)28/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCZLYMVSDFADN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2389056.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)



![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B2389064.png)
![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)

![2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline](/img/structure/B2389075.png)
![5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2389076.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)